molecular formula C19H23N5S B2359252 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 2379995-79-4

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B2359252
CAS No.: 2379995-79-4
M. Wt: 353.49
InChI Key: PGXSBKMIVUEMLN-UHFFFAOYSA-N
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Description

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex heterocyclic compound This compound is notable for its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a piperidine ring, and a thieno[3,2-c]pyridine moiety

Chemical Reactions Analysis

Types of Reactions

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrazolo[1,5-a]pyrazine and thieno[3,2-c]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of phosphoinositide-3 kinase, p38 kinase, and matrix metalloproteases . These interactions can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is unique due to its combination of structural elements, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5S/c1-14-12-17-19(20-6-10-24(17)21-14)22-7-2-16(3-8-22)23-9-4-18-15(13-23)5-11-25-18/h5-6,10-12,16H,2-4,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXSBKMIVUEMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N4CCC5=C(C4)C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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